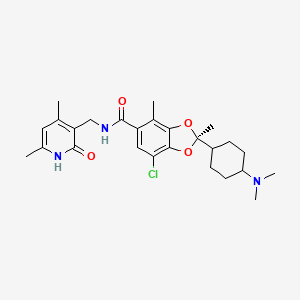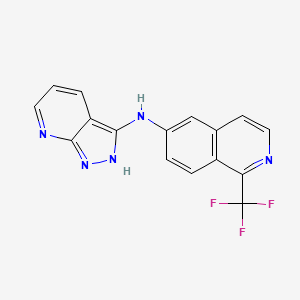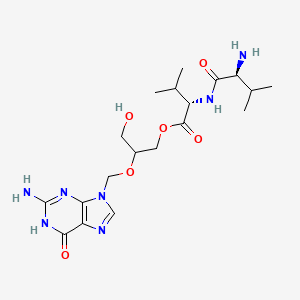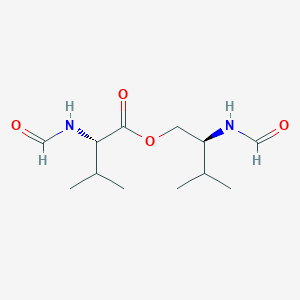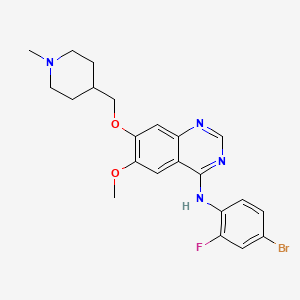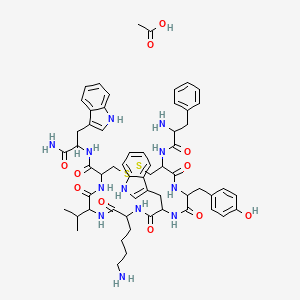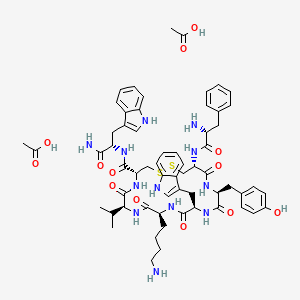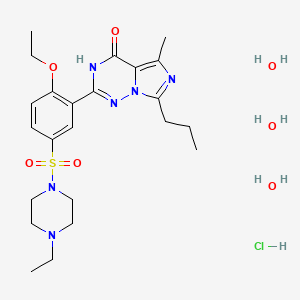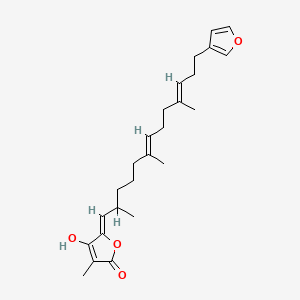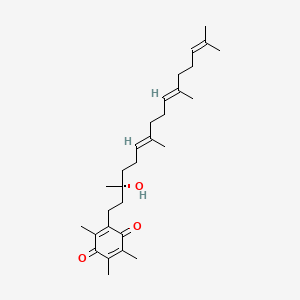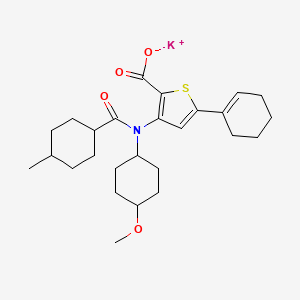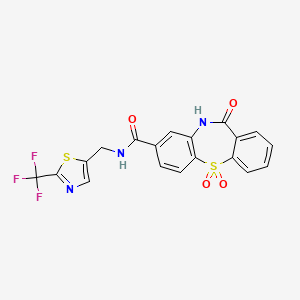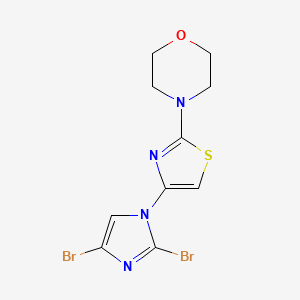
VPC-14449
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VPC-14449 是一种强效且选择性的雄激素受体 DNA 结合域抑制剂。 该化合物在前列腺癌研究中显示出巨大潜力,因为它能够减少全长雄激素受体与染色质之间的相互作用 .
科学研究应用
VPC-14449 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究雄激素受体 DNA 结合域的工具化合物。
生物学: 有助于了解雄激素受体在细胞过程中的作用。
医学: 由于其对雄激素受体的抑制作用,它是一种潜在的前列腺癌治疗剂。
工业: 可用于开发针对雄激素受体的新的药物。
作用机制
VPC-14449 通过选择性地结合雄激素受体的 DNA 结合域来发挥其作用。这种结合抑制受体与染色质相互作用的能力,从而降低雄激素反应基因的转录活性。 分子靶标包括全长雄激素受体及其变体,它们在前列腺癌的进展中起着至关重要的作用 .
生化分析
Biochemical Properties
VPC-14449 plays a crucial role in biochemical reactions by selectively binding to the DNA-binding domain of the androgen receptor (AR). This interaction inhibits the activity of the androgen receptor, thereby blocking its ability to regulate the expression of AR-responsive genes . The compound has an IC50 value of 0.34 μM for full-length human AR, indicating its high potency . This compound does not affect the activity of certain mutant forms of AR, such as Y594D and Q592D, but can inhibit the activity of Y594A and Q592A mutant AR at much higher concentrations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In prostate cancer cell lines such as LNCaP, C4-2, MR49F, and 22Rv1, this compound inhibits AR transcriptional activity and reduces cell viability in a dose-dependent manner . The compound also down-regulates the expression of AR-responsive genes in LNCaP cells without affecting the expression of genotoxin-responsive genes . Additionally, this compound suppresses the growth of androgen-sensitive LNCaP xenografts in mice, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the DNA-binding domain of the androgen receptor. This binding prevents the androgen receptor from interacting with chromatin and regulating the expression of target genes . By inhibiting AR activity, this compound effectively blocks the downstream signaling pathways that are essential for the proliferation and survival of androgen receptor-positive cancer cells . The compound’s inhibitory effect is comparable to that of enzalutamide, another well-known AR inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the androgen receptor for extended periods . Long-term studies in in vitro and in vivo models have shown that this compound can consistently suppress AR activity and reduce tumor growth without significant degradation . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice bearing LNCaP xenografts, a dosage of 100 mg/kg administered intraperitoneally twice daily for four weeks effectively suppressed tumor growth and blocked serum PSA production without causing significant weight loss . Higher doses may result in increased toxicity and adverse effects, while lower doses may be less effective in inhibiting AR activity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate androgen receptor activity. The compound interacts with enzymes and cofactors that modulate its stability and efficacy . By inhibiting AR activity, this compound affects metabolic flux and alters the levels of metabolites associated with AR signaling pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively reach its target sites and exert its inhibitory effects on the androgen receptor . The localization and accumulation of this compound within cells may vary depending on the presence of other interacting molecules and the specific cellular environment .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with the DNA-binding domain of the androgen receptor . This nuclear localization is essential for this compound to effectively inhibit AR activity and block the expression of AR-responsive genes . Post-translational modifications and targeting signals may also influence the compound’s subcellular distribution and efficacy.
准备方法
合成路线和反应条件
VPC-14449 的合成涉及多个步骤,从核心结构的制备开始,该核心结构包含一个吗啉基噻唑化合物。反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和各种试剂来促进所需产物的形成。该过程包括:
噻唑环的形成: 此步骤涉及在受控条件下使适当的前体环化。
吗啉基的连接: 这是通过亲核取代反应实现的。
溴化: 溴原子的引入是在特定条件下使用溴化剂进行的,以确保选择性和产率。
工业生产方法
This compound 的工业生产可能会遵循类似的合成路线,但规模更大。这涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。连续流动化学和自动化合成等技术可以用来提高效率。
化学反应分析
反应类型
VPC-14449 经历了几种类型的化学反应,包括:
氧化: 该反应可以改变化合物中存在的官能团,可能改变其生物活性。
还原: 还原反应可用于改变化合物的氧化态,影响其反应性和与生物靶标的相互作用。
常用试剂和条件
氧化: 过氧化氢或高锰酸钾等试剂,在酸性或碱性条件下。
还原: 在适当的溶剂中,像氢化铝锂或硼氢化钠之类的试剂。
取代: 卤化剂用于溴化,亲核试剂用于取代反应。
主要产品
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,溴化将生成溴化衍生物,而氧化可能生成化合物的各种氧化形式。
相似化合物的比较
类似化合物
恩杂鲁胺: 另一种雄激素受体抑制剂,但作用机制不同。
比卡鲁胺: 一种非甾体类抗雄激素,用于治疗前列腺癌。
阿帕鲁胺: 类似于恩杂鲁胺,用于治疗非转移性去势抵抗性前列腺癌。
VPC-14449 的独特性
This compound 的独特性在于其对雄激素受体 DNA 结合域的高度选择性,这使其能够有效地抑制受体活性,而不会影响其他细胞过程。 这种特异性使其成为前列腺癌研究和潜在治疗应用中宝贵的工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNRGRZOLVWRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?
A1: this compound targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, this compound offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
